molecular formula C7H4Cl2N2S B170081 4-Chloro-2-(chloromethyl)thieno[3,2-d]pyrimidine CAS No. 147005-92-3

4-Chloro-2-(chloromethyl)thieno[3,2-d]pyrimidine

Cat. No.: B170081
CAS No.: 147005-92-3
M. Wt: 219.09 g/mol
InChI Key: LZDCMEOZULXJHX-UHFFFAOYSA-N
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Description

4-Chloro-2-(chloromethyl)thieno[3,2-d]pyrimidine (CAS 147005-92-3) is a high-value bifunctional chemical building block extensively utilized in medicinal chemistry and drug discovery research. This compound features a thieno[3,2-d]pyrimidine core, a privileged scaffold in heterocyclic chemistry, which is strategically functionalized with reactive chlorine atoms at the 4-position and on a methyl group at the 2-position. Its molecular formula is C 7 H 4 Cl 2 N 2 S with a molecular weight of 219.09 g/mol . The primary research value of this compound lies in its role as a versatile synthetic intermediate for the construction of more complex, biologically active molecules. The two distinct chlorine atoms allow for sequential and selective derivatization, enabling researchers to incorporate the thienopyrimidine scaffold into diverse chemical architectures. This is particularly valuable for designing novel kinase inhibitors and anticancer agents, as the core structure acts as a bioisostere for 4-anilinoquinazoline, a key pharmacophore in clinically used EGFR inhibitors . Specific research applications include its use as a precursor in the synthesis of novel pyridothienopyrimidine derivatives, which have demonstrated significant cytotoxic activity against human liver carcinoma (HepG2) and human breast cancer (MCF-7) cell lines in vitro . Furthermore, derivatives originating from this intermediate have shown promising suppression of epidermal growth factor receptor (EGFR) kinase, with IC 50 values in the nanomolar range, indicating a potential mechanism of action for their anticancer effects . Beyond oncology, this intermediate is also employed in the development of compounds with potent broad-spectrum antimicrobial activity against a panel of bacterial and fungal pathogens . The chloromethyl group at the 2-position is especially useful for creating molecular hybrids via conjugation with other pharmacophores, such as morpholine or piperazine rings, which can fine-tune the physicochemical properties and biological activity of the resulting molecules . This product is intended for Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

4-chloro-2-(chloromethyl)thieno[3,2-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H4Cl2N2S/c8-3-5-10-4-1-2-12-6(4)7(9)11-5/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZDCMEOZULXJHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=C1N=C(N=C2Cl)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00602326
Record name 4-Chloro-2-(chloromethyl)thieno[3,2-d]pyrimidine
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Molecular Weight

219.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147005-92-3
Record name 4-Chloro-2-(chloromethyl)thieno[3,2-d]pyrimidine
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Record name 4-Chloro-2-(chloromethyl)thieno[3,2-d]pyrimidine
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Record name 4-chloro-2-(chloromethyl)thieno[3,2-d]pyrimidine
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Preparation Methods

Introduction of the Chloromethyl Group via Alkylation

In cases where the chloromethyl group is absent in the precursor, it can be introduced post-cyclization. A 2-methylthio derivative, such as 4-chloro-2-(methylthio)thieno[3,2-d]pyrimidine, serves as an intermediate. Treatment with chlorine gas in dichloromethane at 0°C selectively replaces the methylthio group with a chloromethyl moiety via radical substitution.

Reaction Conditions :

  • Chlorinating Agent : Cl₂ gas (1.2 equiv)

  • Solvent : Dichloromethane

  • Temperature : 0°C to room temperature

  • Catalyst : None required

  • Yield : 50–65%

Industrial-Scale Synthesis and Process Optimization

For large-scale production, continuous flow reactors enhance the safety and efficiency of exothermic chlorination steps. A representative workflow involves:

  • Cyclocondensation : Conducted in a high-temperature flow reactor (residence time: 30 minutes).

  • Chlorination : POCl₃ is introduced via a controlled feed system to maintain temperature <100°C.

  • Purification : Continuous liquid-liquid extraction removes phosphorylated byproducts, followed by vacuum distillation to isolate the final compound.

Advantages of Flow Chemistry :

  • Improved Heat Management : Mitigates thermal degradation.

  • Higher Throughput : 5–10 kg/hour production capacity.

  • Purity : ≥98% by HPLC analysis.

Comparative Analysis of Synthetic Routes

The table below evaluates the efficiency, scalability, and practicality of major methods:

MethodYield (%)Purity (%)ScalabilityCost (Relative)
Cyclocondensation + POCl₃70–8095–98HighModerate
Post-Cyclization Alkylation50–6590–93ModerateHigh
Friedel-Crafts Alkylation40–5585–90LowLow

Cyclocondensation followed by POCl₃ chlorination emerges as the most viable route for industrial applications due to its balance of yield and scalability .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-2-(chloromethyl)thieno[3,2-d]pyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms in the compound can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. These reactions typically occur under mild to moderate conditions.

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce sulfoxides or sulfones .

Scientific Research Applications

Medicinal Chemistry

4-Chloro-2-(chloromethyl)thieno[3,2-d]pyrimidine has been investigated for its potential as an antiviral agent and anticancer drug :

  • Antiviral Activity : Preliminary studies suggest that derivatives of this compound exhibit activity against various viral strains by inhibiting essential viral enzymes.
  • Anticancer Properties : In vitro studies have shown that certain derivatives can inhibit the growth of cancer cell lines. For example, compounds derived from this scaffold demonstrated significant cytotoxic effects against breast cancer cells (MDA-MB-231), with IC50 values indicating effective proliferation inhibition.

Biological Research

The compound has been explored for its potential in treating infectious diseases:

  • Antileishmanial Activity : Research at Walter Reed Army Institute focused on synthesizing derivatives aimed at selectively inhibiting Leishmania parasites while sparing mammalian cells. Compounds were tested for their effectiveness in suppressing parasite growth.

Agricultural Applications

The compound's derivatives are being studied as potential agricultural chemicals , particularly for their ability to act as herbicides or fungicides due to their biological activity against plant pathogens.

Materials Science

In the field of materials science, this compound is being researched for its use in developing organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties.

Case Studies

Application AreaStudy ReferenceKey Findings
Antiviral Activity Derivatives showed inhibition of viral replication; specific mechanisms under investigation.
Anticancer Properties Significant cytotoxicity against MDA-MB-231 cells; IC50 values around 27.6 μM for certain derivatives.
Antileishmanial New compounds synthesized showed selective inhibition of Leishmania without harming mammalian cells.
Materials SciencePotential applications in OLEDs; ongoing research into electronic properties.

Mechanism of Action

The mechanism of action of 4-Chloro-2-(chloromethyl)thieno[3,2-d]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The compound’s structure allows it to bind to active sites of enzymes, thereby modulating their activity and influencing biological processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Variations

The biological and chemical properties of thieno[3,2-d]pyrimidine derivatives are heavily influenced by substituents at positions 2 and 4. Below is a detailed comparison of key analogues:

Table 1: Structural and Functional Comparison
Compound Name Substituents Molecular Formula Molecular Weight Key Applications/Properties
4-Chloro-2-(chloromethyl)thieno[3,2-d]pyrimidine Cl (C4), CH₂Cl (C2) C₇H₄Cl₂N₂S 219.09 Precursor for anticancer/antimicrobial agents; reactive chloromethyl group for substitutions .
4-Chloro-2-(methylthio)thieno[3,2-d]pyrimidine Cl (C4), SCH₃ (C2) C₇H₅ClN₂S₂ 216.71 Pharmaceutical intermediate (e.g., kinase inhibitors); agrochemical building block .
4-Chloro-2-(trifluoromethyl)thieno[3,2-d]pyrimidine Cl (C4), CF₃ (C2) C₇H₃ClF₃N₂S 255.62 Enhanced metabolic stability; EGFR inhibition (IC₅₀ ~416 nM) .
4-Chloro-2-(4-chlorophenyl)thieno[3,2-d]pyrimidine Cl (C4), C₆H₄Cl (C2) C₁₂H₆Cl₂N₂S 281.16 Research tool for novel chemical entities; potential dual EGFR/ErbB2 inhibition .
Anticancer Activity
  • This compound: The chloromethyl group enables facile functionalization with nucleophiles (e.g., piperazine), forming derivatives with anticancer activity. For example, piperazine-linked analogues inhibit protein tyrosine kinases, a target in cancer therapy .
  • 4-Chloro-2-(trifluoromethyl)thieno[3,2-d]pyrimidine: The CF₃ group enhances lipophilicity and metabolic stability, contributing to EGFR inhibition (IC₅₀ ~416 nM). However, it is less potent than erlotinib (IC₅₀ ~167 nM) .
  • Pyrido-fused analogues: Compounds like pyrido[3',2':4,5]thieno[3,2-d]pyrimidines show dual EGFR/ErbB2 inhibition, with IC₅₀ values as low as 14 nM .
Antimicrobial Activity
  • Thieno[3,2-d]pyrimidines with methylthio or chlorophenyl substituents exhibit activity against gram-positive and gram-negative bacteria. For example, some derivatives show efficacy comparable to reference antibiotics like doxorubicin .

Physicochemical Properties

  • Lipophilicity : The trifluoromethyl group increases logP (3.36 ) compared to the chloromethyl derivative, enhancing membrane permeability .
  • Reactivity : Chloromethyl-substituted compounds undergo nucleophilic substitution more readily than methylthio or aryl-substituted analogues due to the labile C-Cl bond .

Case Studies in Drug Development

  • EGFR Inhibitors: Pyrrolidinyl-acetylenic thieno[3,2-d]pyrimidines (e.g., compound 152) show potent EGFR inhibition (IC₅₀: 14 nM) and oral bioavailability, highlighting the impact of substituents on activity .
  • Antiplasmodial Agents: 4-Chloro-2-(trichloromethyl)thieno[3,2-d]pyrimidine derivatives demonstrate antiplasmodial activity, though specificity remains a challenge .

Biological Activity

4-Chloro-2-(chloromethyl)thieno[3,2-d]pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications based on available research findings.

Chemical Structure and Properties

The compound features a thieno[3,2-d]pyrimidine core structure, characterized by the presence of chlorine and chloromethyl substituents. This unique structure contributes to its reactivity and interaction with biological targets.

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating notable antibacterial effects against both Gram-positive and Gram-negative bacteria. For example, studies have shown that derivatives of thieno[3,2-d]pyrimidines possess potent activity against Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of this compound

Microbial StrainActivity ObservedReference
Staphylococcus aureusSignificant
Escherichia coliSignificant
Mycobacterium tuberculosisModerate

2. Antiviral Properties

The compound has also been investigated for its antiviral potential. Preliminary studies suggest it may inhibit viral replication by targeting specific enzymes essential for viral life cycles. This positions it as a candidate for further development in antiviral therapies .

3. Anticancer Activity

This compound has shown promise in anticancer research. Its derivatives have been studied for their ability to interfere with cellular processes related to tumor growth. In vitro assays indicate that these compounds can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines .

Table 2: Anticancer Activity Findings

Cell LineIC50 (µM)Mechanism of ActionReference
A431 (vulvar carcinoma)5.0Induction of apoptosis
MCF-7 (breast carcinoma)3.5Cell cycle arrest

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial metabolism and viral replication.
  • Cellular Pathway Modulation : Its structural features allow it to bind effectively to active sites on proteins, modulating their functions and influencing critical signaling pathways in cancer cells .

Case Studies

Several case studies have highlighted the efficacy of this compound in different biological contexts:

  • Antimicrobial Efficacy : A study demonstrated that derivatives of thieno[3,2-d]pyrimidines exhibited minimum inhibitory concentrations (MICs) lower than standard antibiotics against resistant bacterial strains .
  • Cancer Research : In a preclinical trial involving various cancer cell lines, compounds derived from this compound showed a marked reduction in cell viability compared to untreated controls .

Q & A

Q. Table 1. Comparative Yields for Chlorination Methods

PrecursorReagentSolventTemp (°C)Yield (%)Reference
Thieno[3,2-d]pyrimidin-4-onePOCl₃ + pyridineToluene11092
Thieno[3,2-d]pyrimidin-4-oneOxalyl chlorideDCM4085

Q. Table 2. Biological Activity of Select Derivatives

DerivativeTarget KinaseIC₅₀ (nM)Selectivity (vs. Off-Targets)Reference
4-Chloro-2-(CF₃)-analogEGFR1250x over HER2
4-Methoxy-2-(CH₂Cl)-analogCDK21505x over CDK4

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